molecular formula C19H23NOS B5889072 N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide

N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide

Cat. No.: B5889072
M. Wt: 313.5 g/mol
InChI Key: KXEVXYVXOCBJHP-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethyl-6-methylaniline with 3-chloropropanoyl chloride to form an intermediate, which is then reacted with 4-methylthiophenol to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-ethyl-6-methylphenyl)carbamate
  • Ethyl N-(2-ethyl-6-methylphenyl)carbamate
  • Phenyl N-(2-ethyl-6-methylphenyl)carbamate

Uniqueness

N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and aliphatic components, along with the presence of a sulfanyl group, differentiates it from other similar compounds and contributes to its diverse range of applications.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-4-16-7-5-6-15(3)19(16)20-18(21)12-13-22-17-10-8-14(2)9-11-17/h5-11H,4,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEVXYVXOCBJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCSC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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